6-(3,4,5-Trifluorophenoxy)hexane-1-thiol
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Overview
Description
6-(3,4,5-Trifluorophenoxy)hexane-1-thiol is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The preparation of 6-(3,4,5-Trifluorophenoxy)hexane-1-thiol involves several synthetic routes and reaction conditions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules . This technique is essential for ensuring the purity and consistency of the compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
6-(3,4,5-Trifluorophenoxy)hexane-1-thiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include carboxylic acids, ammonia, and amines . The major products formed from these reactions depend on the specific reagents and conditions used. For example, acid chlorides react with carboxylic acids to form anhydrides, while reactions with ammonia or amines result in the formation of amides .
Scientific Research Applications
6-(3,4,5-Trifluorophenoxy)hexane-1-thiol has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, it is investigated for its potential therapeutic benefits, including its role in reducing or preventing hemorrhagic episodes . In industry, it is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-(3,4,5-Trifluorophenoxy)hexane-1-thiol involves its interaction with specific molecular targets and pathways. For example, it competitively inhibits the activation of plasminogen to plasmin, which is crucial in reducing fibrinolysis and preventing excessive bleeding . This mechanism is similar to that of other antifibrinolytic agents, but this compound is noted for its higher potency and efficacy.
Comparison with Similar Compounds
6-(3,4,5-Trifluorophenoxy)hexane-1-thiol can be compared with other similar compounds, such as aminocaproic acid and ursodeoxycholic acid . While all these compounds share some common properties, this compound stands out due to its higher potency and broader range of applications. Aminocaproic acid, for instance, is less potent and primarily used in specific medical conditions, whereas ursodeoxycholic acid is mainly used for treating liver diseases.
Properties
IUPAC Name |
6-(3,4,5-trifluorophenoxy)hexane-1-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3OS/c13-10-7-9(8-11(14)12(10)15)16-5-3-1-2-4-6-17/h7-8,17H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUZBFBUNQLCAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)OCCCCCCS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)F)F)OCCCCCCS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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